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molecular formula C15H15NO B8699544 6-(Quinolin-3-YL)hex-5-YN-1-OL CAS No. 88940-61-8

6-(Quinolin-3-YL)hex-5-YN-1-OL

Cat. No. B8699544
M. Wt: 225.28 g/mol
InChI Key: CNCHCMOANXTVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08420812B2

Procedure details

This product was prepared from toluene-4-sulfonic acid quinolin-3-yl ester and hex-5-yn-1-ol following the general procedure for the Sonogashira cross-coupling reaction described above. Chromatography eluent: heptane/EtOAc 6:4; yield (110 mg, 98%); 1H NMR δ (CDCl3): 8.89 (s, 1H), 8.21 (s, 1H), 8.11 (d, J=8.62 Hz, 1H), 7.80-7.68 (dm, 2H), 7.62-7.52 (m, 1H), 3.74 (t, J=7.17 Hz, 2H), 2.52 (t, J=7.13 Hz, 2H), 1.83-1.67 (br m, 5H); LCMS m/z: 225.
Name
toluene-4-sulfonic acid quinolin-3-yl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
heptane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3](OS(C2C=CC(C)=CC=2)(=O)=O)[CH:2]=1.[CH2:22]([OH:28])[CH2:23][CH2:24][CH2:25][C:26]#[CH:27]>CCCCCCC.CCOC(C)=O>[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([C:27]#[C:26][CH2:25][CH2:24][CH2:23][CH2:22][OH:28])[CH:2]=1 |f:2.3|

Inputs

Step One
Name
toluene-4-sulfonic acid quinolin-3-yl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC2=CC=CC=C12)OS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC#C)O
Step Two
Name
heptane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC.CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for the Sonogashira cross-coupling reaction
CUSTOM
Type
CUSTOM
Details
yield (110 mg, 98%)

Outcomes

Product
Name
Type
Smiles
N1=CC(=CC2=CC=CC=C12)C#CCCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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